![molecular formula C13H11ClN2O3 B12511490 [1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate](/img/structure/B12511490.png)
[1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate: is an organic compound that features a furan ring, a chlorophenyl group, and a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate typically involves the following steps:
Formation of the Furan-2-yl Intermediate: The furan-2-yl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Carbamate Moiety: The carbamate group is introduced by reacting an amine with a chloroformate or carbamoyl chloride under controlled conditions.
Coupling Reaction: The final step involves coupling the furan-2-yl intermediate with the carbamate moiety in the presence of a suitable catalyst, such as a palladium complex, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity by optimizing reaction conditions, such as temperature, pressure, and solvent choice.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine and alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
[1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of [1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
[1-(furan-2-yl)ethylidene]amino N-(4-bromophenyl)carbamate: Similar structure but with a bromine atom instead of chlorine.
[1-(furan-2-yl)ethylidene]amino N-(4-methylphenyl)carbamate: Similar structure but with a methyl group instead of chlorine.
[1-(furan-2-yl)ethylidene]amino N-(4-nitrophenyl)carbamate: Similar structure but with a nitro group instead of chlorine.
Uniqueness
- The presence of the chlorophenyl group in [1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.
- Compared to its analogs, this compound may exhibit distinct pharmacological profiles and material properties due to the specific effects of the chlorine substituent.
Propiedades
Fórmula molecular |
C13H11ClN2O3 |
|---|---|
Peso molecular |
278.69 g/mol |
Nombre IUPAC |
[1-(furan-2-yl)ethylideneamino] N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H11ClN2O3/c1-9(12-3-2-8-18-12)16-19-13(17)15-11-6-4-10(14)5-7-11/h2-8H,1H3,(H,15,17) |
Clave InChI |
BMKQIRMLOVMLNU-UHFFFAOYSA-N |
SMILES canónico |
CC(=NOC(=O)NC1=CC=C(C=C1)Cl)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;trihydrate](/img/structure/B12511411.png)
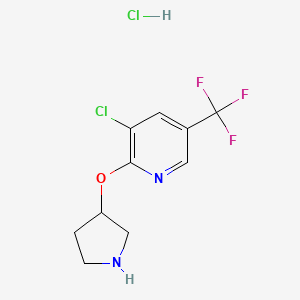

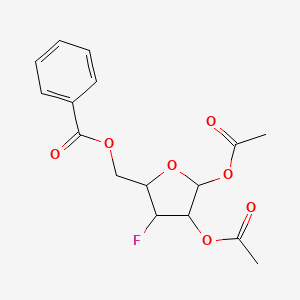
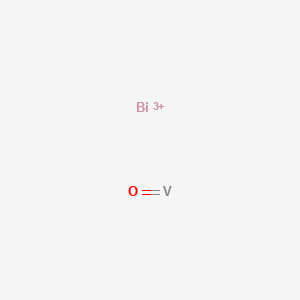
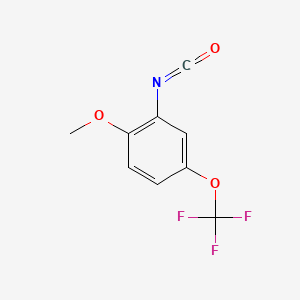
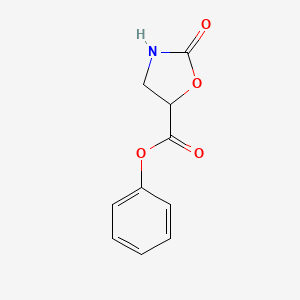
![9H-fluoren-9-ylmethyl N-{1-[methoxy(methyl)carbamoyl]-3-(triphenylmethylcarbamoyl)propyl}carbamate](/img/structure/B12511454.png)

![Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12511472.png)
![2-Benzyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B12511483.png)
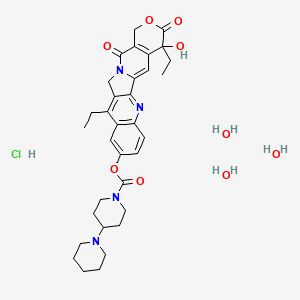
![3-[(Tert-butoxycarbonyl)amino]-2-acetamidopropanoic acid](/img/structure/B12511500.png)

